REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH2:2]1.[C:7]([O:10]C(=O)C)(=[O:9])[CH3:8].S(=O)(=O)(O)O.[C:19]([O-])(=[O:21])[CH3:20].[Na+]>>[C:19]([O:1][CH2:6][CH2:5][CH2:4][O:3][CH2:2][O:10][C:7](=[O:9])[CH3:8])(=[O:21])[CH3:20] |f:3.4|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1COCCC1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 14 h at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
DISTILLATION
|
Details
|
The residue, distilled in vacuo (120° C., 16 mmHg)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCOCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50174.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |